molecular formula C10H12BrClFN B15323023 1-(3-Bromo-5-fluorophenyl)-1-cyclopropylmethanaminehydrochloride CAS No. 2792201-77-3

1-(3-Bromo-5-fluorophenyl)-1-cyclopropylmethanaminehydrochloride

Cat. No.: B15323023
CAS No.: 2792201-77-3
M. Wt: 280.56 g/mol
InChI Key: KZXFACAMEZFIOJ-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorophenyl)-1-cyclopropylmethanaminehydrochloride is a chemical compound characterized by the presence of bromine, fluorine, and cyclopropylmethanamine groups

Preparation Methods

The synthesis of 1-(3-Bromo-5-fluorophenyl)-1-cyclopropylmethanaminehydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination and fluorination of a phenyl ring, followed by the introduction of a cyclopropylmethanamine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of specific catalysts to improve yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

1-(3-Bromo-5-fluorophenyl)-1-cyclopropylmethanaminehydrochloride can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The presence of the bromine atom allows for coupling reactions, such as Suzuki-Miyaura cross-coupling, to form complex organic structures.

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-5-fluorophenyl)-1-cyclopropylmethanaminehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate the effects of halogenated phenyl groups on biological systems.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluorophenyl)-1-cyclopropylmethanaminehydrochloride involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets, such as enzymes or receptors. The cyclopropylmethanamine group may also play a role in modulating the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar compounds to 1-(3-Bromo-5-fluorophenyl)-1-cyclopropylmethanaminehydrochloride include:

    3-Bromo-5-fluoroanisole: A compound with a similar bromine and fluorine substitution pattern but with a methoxy group instead of a cyclopropylmethanamine group.

    3-Bromo-5-fluorophenol: Another related compound with a hydroxyl group on the phenyl ring.

    1-(3-Bromo-5-fluorophenyl)pyrrolidine: A compound with a pyrrolidine ring instead of a cyclopropylmethanamine group.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

2792201-77-3

Molecular Formula

C10H12BrClFN

Molecular Weight

280.56 g/mol

IUPAC Name

(3-bromo-5-fluorophenyl)-cyclopropylmethanamine;hydrochloride

InChI

InChI=1S/C10H11BrFN.ClH/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H

InChI Key

KZXFACAMEZFIOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC(=CC(=C2)Br)F)N.Cl

Origin of Product

United States

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